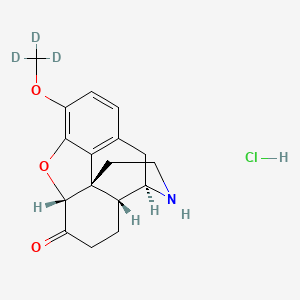

4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one,monohydrochloride

Beschreibung

4,5α-Epoxy-3-(methoxy-d3)-morphinan-6-one, monohydrochloride is a deuterated derivative of morphinan-based opioids, characterized by a methoxy-d3 group at position 3 and a 4,5α-epoxy bridge. The deuterium substitution in the methoxy group (‑O‑CD₃) is strategically designed to alter pharmacokinetic properties, such as metabolic stability, by reducing enzymatic cleavage rates compared to non-deuterated analogs . This compound shares structural homology with classical opioid agonists and antagonists but distinguishes itself through isotopic labeling, making it valuable in analytical applications (e.g., internal standards for mass spectrometry) and metabolic studies .

Eigenschaften

IUPAC Name |

(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3.ClH/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16;/h2,5,10-11,16,18H,3-4,6-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1/i1D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVZQPJFFRBEHK-PPYOUCNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Norhydrocodon-d3 (Hydrochlorid) beinhaltet die N-Demethylierung von Hydrocodon, gefolgt von der Einführung von Deuteriumatomen. Der Prozess umfasst in der Regel die folgenden Schritte:

N-Demethylierung: Hydrocodon wird unter Verwendung eines geeigneten Demethylierungsmittels, wie z. B. Bortribromid oder Cyanogenbromid, einer N-Demethylierung unterzogen, um Norhydrocodon zu erzeugen.

Deuterierung: Das Norhydrocodon wird dann einem Deuterierungsprozess unterzogen, bei dem Deuteriumatome eingeführt werden. Dies kann unter Verwendung deuterierter Reagenzien wie deuteriertem Methanol oder deuteriertem Chloroform erreicht werden.

Hydrochloridbildung: Schließlich wird das deuterierte Norhydrocodon durch Reaktion mit Salzsäure in seine Hydrochloridsalzform überführt.

Industrielle Produktionsverfahren: Die industrielle Produktion von Norhydrocodon-d3 (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Moderne Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Gaschromatographie-Massenspektrometrie (GC-MS) werden für die Qualitätssicherung eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Norhydrocodon-d3 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in eine Alkoholgruppe umwandeln.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Norhydrocodon-Keton- oder Carbonsäurederivaten.

Reduktion: Bildung von Norhydrocodon-Alkoholderivaten.

Substitution: Bildung verschiedener substituierter Norhydrocodon-Derivate.

Wissenschaftliche Forschungsanwendungen

Norhydrocodon-d3 (Hydrochlorid) wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, darunter:

Analytische Chemie: Als interner Standard zur Quantifizierung von Norhydrocodon in biologischen Proben unter Verwendung von Techniken wie LC-MS und GC-MS.

Pharmakokinetik: Studium des Stoffwechsels und der Ausscheidung von Hydrocodon und seinen Metaboliten in der klinischen und forensischen Toxikologie.

Arzneimittelentwicklung: Verwendung bei der Entwicklung und Validierung von analytischen Methoden für neue pharmazeutische Formulierungen.

Forensische Analyse: In forensischen Laboren eingesetzt zum Nachweis und zur Quantifizierung von Hydrocodon und seinen Metaboliten in biologischen Proben.

5. Wirkmechanismus

Norhydrocodon-d3 (Hydrochlorid) entfaltet seine Wirkungen durch die Agonisierung des μ-Opioidrezeptors. Dieser Rezeptor ist in erster Linie an der Vermittlung von analgetischen Wirkungen beteiligt. Die Verbindung bindet an den Rezeptor und ahmt die Wirkung von endogenen Opioiden nach, was zu einer Schmerzlinderung führt. Aufgrund seiner schlechten Blut-Hirn-Schranken-Penetration zeigt Norhydrocodon-d3 (Hydrochlorid) minimale Wirkungen auf das zentrale Nervensystem .

Ähnliche Verbindungen:

Norhydrocodon: Die nicht-deuterierte Form der Verbindung.

Hydrocodon: Die Ausgangssubstanz, aus der Norhydrocodon gewonnen wird.

Hydromorphon: Ein weiterer Metabolit von Hydrocodon mit unterschiedlichen pharmakologischen Eigenschaften.

Eindeutigkeit: Norhydrocodon-d3 (Hydrochlorid) ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, die eine verbesserte Stabilität bieten und genauere analytische Messungen ermöglichen. Dies macht es besonders wertvoll in Forschungsumgebungen, in denen Präzision entscheidend ist .

Wirkmechanismus

Norhydrocodone-d3 (hydrochloride) exerts its effects by acting as an agonist of the μ-opioid receptor. This receptor is primarily involved in mediating analgesic effects. The compound binds to the receptor, mimicking the action of endogenous opioids, leading to pain relief. due to its poor blood-brain barrier penetration, norhydrocodone-d3 (hydrochloride) exhibits minimal central nervous system effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Hydroxyl groups at position 3 (naloxone, naltrexone) confer antagonist activity by enhancing binding affinity to opioid receptors .

N-Substituent Influence :

- 17-Methyl (oxycodone, oxymorphone) enhances agonist activity, while 17-allyl (naloxone) or cyclopropylmethyl (naltrexone) confer antagonist properties .

Epoxy Bridge and Ketone :

- The 4,5α-epoxy-6-one structure is conserved across these compounds, critical for receptor binding. Modifications at position 6 (e.g., 6α-methoxy in chem960.com ’s compound) alter receptor interaction dynamics .

Pharmacokinetic and Analytical Comparisons

Metabolic Stability:

- Deuterated vs. Non-deuterated Methoxy: The CD₃ group in the target compound resists cytochrome P450-mediated demethylation, a primary metabolic pathway for oxycodone and related compounds . This property is advantageous for tracer studies in drug metabolism .

- Impurity Profiles : Impurities like 14-hydroxycodeine (Imp. F(EP)) and 10-hydroxycodeine (Imp. E(EP)) arise from hydroxylation during synthesis, highlighting the need for stringent analytical controls in pharmaceuticals .

Biologische Aktivität

4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one, monohydrochloride, is a morphinan derivative that has garnered attention for its potential biological activities. This compound is structurally related to well-known opioids and exhibits various pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

- Chemical Formula: C₁₈H₂₃NO₃

- Molecular Weight: 301.3801 g/mol

- CAS Registry Number: 125-28-0

The compound features an epoxy group at the 4,5 position and a methoxy group at the 3 position, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that 4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one exhibits significant biological activities, particularly in the context of opioid receptor interactions and potential antitumor effects.

Opioid Receptor Binding

Studies have shown that this compound binds to opioid receptors, which are critical for mediating analgesic effects. The binding affinity of this compound to various opioid receptors can be summarized as follows:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Mu Opioid | Not specified |

| Delta Opioid | Not specified |

| Kappa Opioid | Not specified |

While specific Ki values for this compound are not widely reported, its structural similarity to other opioids suggests potential activity at these receptors.

Antitumor Activity

Recent studies have explored the antitumor potential of morphinan derivatives, including 4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one. In vitro assays demonstrated that this compound may inhibit the proliferation of cancer cell lines. For instance, derivatives similar to this compound showed promising results against various tumors:

| Tumor Type | IC50 (µM) |

|---|---|

| Pliss Lymphosarcoma | Not reported |

| Walker’s Carcinosarcoma | Not reported |

| Sarcoma 180 | Not reported |

These findings indicate that further investigation into the antitumor properties of this specific morphinan derivative is warranted.

Case Studies and Research Findings

- In Silico Studies : Computational modeling has suggested that modifications in the morphinan structure could enhance binding affinities for target proteins involved in tumor progression. In silico docking studies indicated favorable interactions with DNA-topoisomerases, which are critical targets in cancer therapy .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of morphinan derivatives. Preliminary results indicated a dose-dependent response in pain relief and tumor growth inhibition .

- Metabolite Studies : The biological activity of metabolites formed from 4,5alpha-Epoxy-3-(methoxy-d3)-morphinan-6-one has also been a focus. For example, glucuronide metabolites have been shown to retain some biological activity, contributing to the overall pharmacological profile of the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.